

Mass Spectrometry Characterization of Ac-DL-Ala-OH-d4: A Technical Guide

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Compound of Interest

Compound Name: *Ac-DL-Ala-OH-d4*

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This technical guide provides an in-depth overview of the mass spectrometric characterization of N-acetyl-DL-alanine-d4 (**Ac-DL-Ala-OH-d4**). This deuterated analog of N-acetyl-DL-alanine is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document outlines the predicted mass spectral data, fragmentation patterns, and detailed experimental protocols for its analysis.

Introduction

N-acetyl-DL-alanine-d4 is a stable isotope-labeled version of the endogenous metabolite N-acetyl-alanine. The incorporation of four deuterium atoms increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantifying Ac-DL-Ala-OH in biological samples, improving the accuracy and reliability of analytical methods.

Predicted Mass Spectral Data

Due to the limited availability of public experimental mass spectra for **Ac-DL-Ala-OH-d4**, the following data is predicted based on the known fragmentation of N-acetyl-alanine and fundamental principles of mass spectrometry. The molecular weight of **Ac-DL-Ala-OH-d4** is 135.15 g/mol .^[1]

Predicted Quantitative Data

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments in both positive and negative ion modes are summarized below. These predictions assume the four deuterium atoms are located on the alanine methyl group and the alpha-carbon.

Table 1: Predicted m/z Values for **Ac-DL-Ala-OH-d4** in Positive Ion Mode (ESI+)

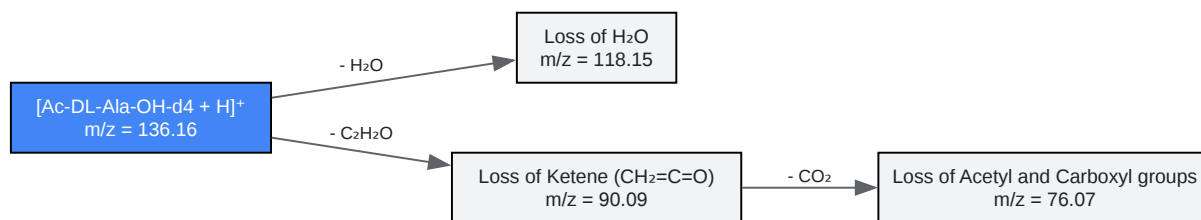
Ion Species	Predicted m/z	Description
$[M+H]^+$	136.16	Protonated molecular ion
$[M+Na]^+$	158.14	Sodium adduct
$[M-H_2O+H]^+$	118.15	Loss of water from the protonated molecule
$[Fragment\ 1]^+$	90.09	Loss of ketene ($CH_2=C=O$) from the protonated molecule
$[Fragment\ 2]^+$	76.07	Loss of the acetyl group and carboxyl group

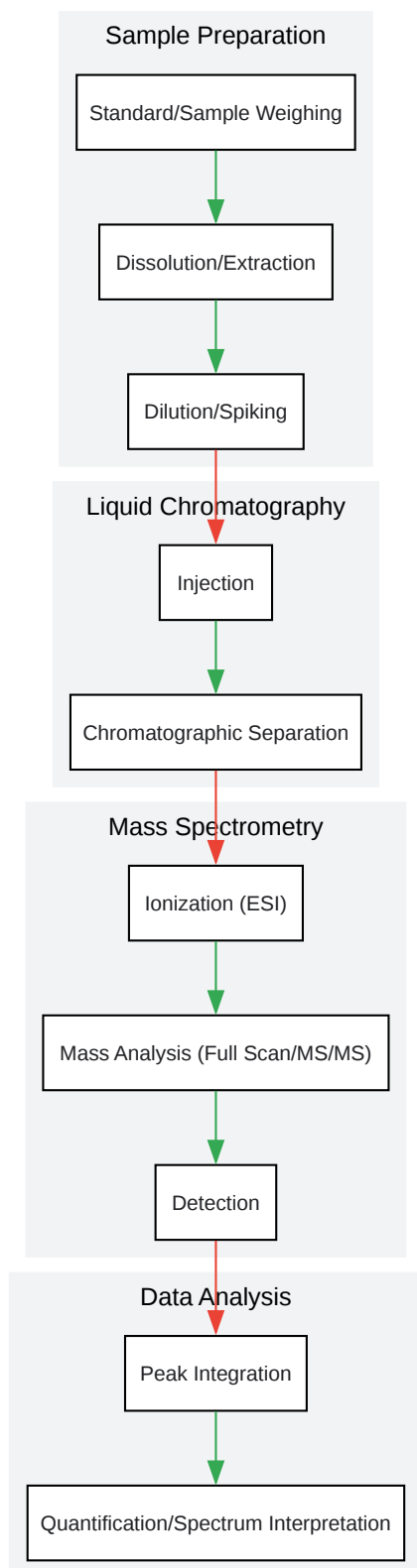
Table 2: Predicted m/z Values for **Ac-DL-Ala-OH-d4** in Negative Ion Mode (ESI-)

Ion Species	Predicted m/z	Description
$[M-H]^-$	134.14	Deprotonated molecular ion
$[M-CH_3]^-$	116.11	Loss of a methyl group (CD_3)
$[Fragment\ 3]^-$	59.01	Acetate ion

Predicted Fragmentation Pathway

The fragmentation of **Ac-DL-Ala-OH-d4** is expected to follow pathways similar to its non-deuterated analog. The primary fragmentation events involve the loss of small neutral molecules such as water, ketene, and the cleavage of the amide bond.





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References

- 1. Ac-Ala-OH-d4 | CAS#:2230887-18-8 | Chemsrce [chemsrc.com]
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